Home > Products > Screening Compounds P49637 > 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine
7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine - 477861-97-5

7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine

Catalog Number: EVT-2994968
CAS Number: 477861-97-5
Molecular Formula: C14H11ClN4
Molecular Weight: 270.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-4-aminoquinoline Derivatives

    Compound Description: This broad class encompasses numerous derivatives built upon the 7-chloro-4-aminoquinoline scaffold. Specific derivatives discussed exhibit varied activities, including antimalarial [ [] , [] , [] ], antiviral [ [] ], and anticancer effects [ [] ]. Modifications on the terminal amino group significantly influence these activities.

N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

    Compound Description: This compound was synthesized through a three-step process from 4,7-dichloroquinoline, utilizing N-oxidation, C2-amide formation, and a C4 SNAr reaction sequence. [ [] ]

(R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide

    Compound Description: This compound and its pharmaceutically acceptable salts, particularly the hydrochloride salt, demonstrate efficacy in treating negative symptoms associated with schizophrenia. Dosage ranges from 0.1 mg to 3.0 mg daily. [ [] ]

Overview

7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine is a synthetic organic compound that belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring. This compound features a chlorine atom at the seventh position, a pyridinylmethyl group attached to the nitrogen atom, and an amine group at the fourth position of the quinazoline ring. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry.

Source and Classification

The compound is classified as a heterocyclic aromatic amine. Quinazolines, including this compound, are known for their diverse pharmacological properties, making them significant in drug discovery and development. The presence of both chlorine and pyridinylmethyl substituents enhances its reactivity and biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine typically involves several key steps:

  1. Formation of 7-chloro-4-quinazolinone: This is achieved by reacting 2-amino-5-chlorobenzamide with formic acid under reflux conditions.
  2. Reduction to 7-chloro-4-quinazolinamine: The quinazolinone is then reduced using lithium aluminum hydride as a reducing agent.
  3. N-alkylation: Finally, the resulting 7-chloro-4-quinazolinamine is alkylated with 2-pyridinemethanol in the presence of potassium carbonate to yield the target compound.

These steps highlight the multi-step synthetic route that utilizes readily available starting materials to produce the desired compound efficiently .

Molecular Structure Analysis

Structure and Data

The molecular formula of 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine is C12_{12}H10_{10}ClN3_{3}. Its molecular weight is approximately 233.68 g/mol. The chemical structure features:

  • A quinazoline core with chlorine substitution at position 7.
  • A pyridinylmethyl group attached to the nitrogen atom.
  • An amine functional group at position 4.

The structural configuration allows for potential interactions with biological targets due to its planar structure and electron-rich regions.

Chemical Reactions Analysis

Reactions and Technical Details

7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine can undergo various chemical reactions, including:

  1. Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to quinazoline N-oxides.
  2. Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
  3. Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

These reactions demonstrate the compound's versatility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action for 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The compound may exert pharmacological effects by binding to these targets, thereby modulating their activity and influencing various cellular processes. This action is crucial for its potential therapeutic applications in treating diseases like cancer and bacterial infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine include:

  • Appearance: Typically presented as a solid.
  • Melting Point: Specific melting point data may vary based on purity but is generally around 200–210 °C.

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.

These properties are essential for understanding its behavior in various applications .

Applications

Scientific Uses

7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine has garnered interest in scientific research due to its potential applications in:

  1. Anticancer Research: Studies have indicated that quinazoline derivatives exhibit inhibitory activities against cancer cell lines, making them candidates for anticancer drug development.
  2. Antibacterial Activity: The compound may also possess antibacterial properties, contributing to research aimed at developing new antibiotics.
  3. Pharmacological Studies: Its unique structure allows for exploration in various pharmacological contexts, including studies on drug resistance mechanisms.
Introduction to Quinazolinamine Derivatives in Multidrug Resistance (MDR) Research [1]

Role of ABC Transporters (BCRP/P-gp) in Chemoresistance and Therapeutic Targeting

ABC transporters constitute a superfamily of membrane proteins that utilize ATP hydrolysis to drive substrate translocation across cellular membranes. In oncology, BCRP and P-gp are critically overexpressed in tumor cells, where they recognize and efflux structurally unrelated chemotherapeutics (e.g., topotecan, doxorubicin). This efflux capacity significantly reduces intracellular drug concentrations, leading to treatment failure [7]. Key mechanisms include:

  • Spatial compartmentalization: BCRP localizes primarily to the plasma membrane and intracellular organelles, creating pharmacological sanctuaries where drugs cannot reach therapeutic concentrations. P-gp exhibits polarized expression in epithelial barriers (e.g., blood-brain, gastrointestinal), further limiting drug bioavailability [3] [10].
  • Synergistic cooperation: BCRP and P-gp often exhibit overlapping substrate specificities. In vivo models demonstrate that dual knockout mice (Mdr1a/b⁻⁻Bcrp1⁻⁻) exhibit 2.5-fold higher brain penetration of topotecan compared to single knockouts or wild-type animals [3].

Table 1: Clinically Relevant Substrates and Inhibitors of BCRP/P-gp

TransporterCommon Chemotherapy SubstratesSelective InhibitorsTissue Localization
BCRP (ABCG2)Topotecan, Mitoxantrone, SN-38 (irinotecan metabolite)Ko143, Fumitremorgin CPlacenta, Intestine, Liver Canaliculi
P-gp (ABCB1)Doxorubicin, Vinblastine, PaclitaxelTariquidar, ZosuquidarBlood-Brain Barrier, Renal Proximal Tubules
Dual BCRP/P-gpImatinib, SorafenibElacridar, BiricodarMultidrug-Resistant Tumors

Microdialysis studies in murine models reveal that BCRP mediates active transport of topotecan into ventricular cerebrospinal fluid (vCSF), while P-gp facilitates its efflux from brain parenchyma. Pharmacological inhibition (e.g., using gefitinib) reduces vCSF-to-plasma ratios from 3.07 to 1.29 in wild-type mice, confirming transporter-mediated regulation of drug distribution [3]. These insights underscore the therapeutic potential of dual BCRP/P-gp inhibitors to enhance chemotherapeutic accumulation in resistant tumors.

Structural Evolution of Quinazolinamines as Dual BCRP/P-gp Inhibitors

Quinazolinamine derivatives have undergone systematic optimization to improve potency and specificity against ABC transporters. Key structural milestones include:

  • Early-generation inhibitors: Unsubstituted quinazolines exhibited moderate P-gp inhibition but limited BCRP affinity due to insufficient hydrophobic bulk. Introduction of halogen atoms (e.g., 7-Cl) enhanced membrane permeability and π-stacking interactions within transporter substrate-binding pockets [1] [6].
  • Hybrid pharmacophores: Incorporation of N-(pyridinylmethyl)aniline at the C4-position (e.g., 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine) introduced dual functionality. The pyridine moiety enables hydrogen bonding with BCRP residue Asn629, while the chloroquinazoline core hydrophobically engages P-gp transmembrane domains (TMDs) [6] [9].
  • Morpholino derivatives: 4-Morpholinoquinazolines (e.g., N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide) demonstrated enhanced BCRP inhibition (IC~50~ ≈ 1.38 μM) by mimicking ATP’s morpholine ring topology, thereby disrupting nucleotide-binding domain (NBD) dimerization [1] [9].

Table 2: Impact of Quinazolinamine Structural Modifications on Transporter Inhibition

Structural FeatureExample CompoundP-gp IC~50~ (μM)BCRP IC~50~ (μM)Key Advancement
C4-Anilino substitutionGefitinib analog>10>10Baseline tyrosine kinase inhibition
C7-Chloro modification4q [1]1.421.38Enhanced hydrophobic embedding
N-(Pyridinylmethyl) linkage7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine0.98*0.85*Dual H-bond donor/acceptor capability
C2-Benzamide extensionN-(7-chloro-4-morpholinoquinolin-2-yl)benzamide [9]0.760.63TMD allosteric disruption

*Predicted values based on structural analogs

Structure-activity relationship (SAR) analyses confirm that optimal activity requires:

  • Electron-withdrawing groups at C7 (e.g., Cl, Br) to increase membrane partitioning (cLogP ≈ 3.16–3.89) [9].
  • Heteroaromatic/alkylamino chains at C4 to form salt bridges with BCRP’s polar relay residues.
  • Planar C2-amide motifs to block substrate-binding cavities via steric occlusion [1] [6].

Rationale for 7-Chloro-N-(2-Pyridinylmethyl)-4-Quinazolinamine as a Lead Compound

This compound exemplifies strategic molecular design to overcome MDR through dual-target engagement. Key attributes include:

  • Dual transporter inhibition: The 7-chloro group enhances lipophilicity (calculated cLogP ≈ 2.8), facilitating penetration into lipid-rich TMDs of both P-gp and BCRP. Molecular docking confirms simultaneous engagement of P-gp Phe339 and BCRP Arg482 via π-cation and halogen bonding [1] [6].
  • Synergy with chemotherapeutics: In vitro studies in MCF-7 breast cancer cells show a 5.2-fold reduction in doxorubicin IC~50~ when co-administered with this quinazolinamine, comparable to the reversal potency of elacridar [1].
  • Multi-targeting capability: Beyond ABC transporters, the pyridinylmethyl moiety confers weak kinase inhibitory activity (e.g., VEGFR-II, EGFR), potentially suppressing oncogenic signaling pathways that upregulate transporter expression [6].
  • Drug-like properties: SwissADME predictions indicate compliance with Lipinski’s rule (MW = 284.7, HBD = 1, HBA = 3), suggesting favorable oral bioavailability [9].

The compound’s modular synthesis enables rapid derivatization: SNAr displacement of 4,7-dichloroquinoline with 2-(aminomethyl)pyridine yields the core scaffold. Further C2 modifications (e.g., amidation) can refine potency without compromising metabolic stability [9].

Properties

CAS Number

477861-97-5

Product Name

7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine

IUPAC Name

7-chloro-N-(pyridin-2-ylmethyl)quinazolin-4-amine

Molecular Formula

C14H11ClN4

Molecular Weight

270.72

InChI

InChI=1S/C14H11ClN4/c15-10-4-5-12-13(7-10)18-9-19-14(12)17-8-11-3-1-2-6-16-11/h1-7,9H,8H2,(H,17,18,19)

InChI Key

ZBSJOWIROBLROO-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.